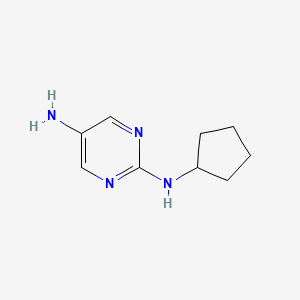

N2-Cyclopentylpyrimidine-2,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclopentylpyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDSSHVXSXRTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 Cyclopentylpyrimidine 2,5 Diamine and Its Analogues

Established Synthetic Routes to the Pyrimidine-2,5-diamine Core

The synthesis of the pyrimidine-2,5-diamine scaffold is a well-established area of heterocyclic chemistry, with several routes available depending on the desired substitution pattern. These methods often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of pre-existing pyrimidine derivatives.

Precursor Pyrimidine Derivatives in Synthesis

A common and versatile starting material for the synthesis of substituted pyrimidines is 4,6-dichloro-5-nitropyrimidine (B16160). The two chlorine atoms at the 4 and 6 positions, activated by the electron-withdrawing nitro group at the 5-position, are susceptible to nucleophilic aromatic substitution, allowing for the sequential introduction of various substituents. This high reactivity makes it a valuable precursor for creating a diverse range of pyrimidine-based compounds.

Another approach involves the use of 2,4-dichloro-5-nitropyrimidine (B15318) as a starting material. The reactivity of the chlorine atoms in this isomer is also influenced by the nitro group, providing a platform for regioselective substitutions.

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of amine functionalities onto the pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In the case of dichlorinated pyrimidines, primary and secondary amines can displace the chloro groups. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with amines allows for the introduction of amino substituents at the 4 and 6 positions.

The regioselectivity of these reactions is a critical consideration. In 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, such as a nitro group, nucleophilic attack by primary or secondary amines generally occurs preferentially at the C-4 position. However, studies have shown that the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position. This differential reactivity provides a strategic handle for directing the substitution to the desired position.

The final step in forming the 5-amino group is the reduction of the 5-nitro group. This transformation is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is generally efficient and provides the desired amine with high yield.

Cyclization Reactions for Pyrimidine Ring Formation

An alternative to modifying existing pyrimidine rings is the construction of the ring itself through cyclization reactions. This approach typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea. For example, the reaction of appropriately substituted malonates or their derivatives with guanidine can lead to the formation of a 2-aminopyrimidine (B69317) ring. Subsequent functional group manipulations can then be performed to introduce the desired substituents at the 5-position.

Specific Synthesis of N2-Cyclopentylpyrimidine-2,5-diamine

The specific synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the cyclopentylamino group at the N2-position. A plausible synthetic route, based on established chemical principles, is outlined below.

A potential synthetic pathway for this compound can be envisioned starting from a suitably substituted pyrimidine precursor. A common strategy involves the sequential displacement of leaving groups on the pyrimidine ring. For instance, starting with a di-substituted pyrimidine, one position can be selectively reacted with cyclopentylamine (B150401), followed by the introduction of the second amino group. The final step would involve the reduction of a nitro group to an amine.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Nucleophilic Substitution | 2,4-dichloro-5-nitropyrimidine, Cyclopentylamine | N-cyclopentyl-4-chloro-5-nitropyrimidin-2-amine |

| 2 | Amination | Ammonia (B1221849) or an ammonia equivalent | N2-cyclopentyl-5-nitropyrimidine-2,4-diamine |

| 3 | Reduction | Palladium on Carbon (Pd/C), Hydrogen (H2) | This compound |

This table represents a hypothetical reaction scheme based on established chemical principles.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of each synthetic step is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence the rate and selectivity of nucleophilic substitution reactions. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed.

Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Careful control of the temperature is necessary to achieve the desired outcome. For the initial nucleophilic substitution, a temperature range of room temperature to gentle heating (e.g., 50-80 °C) is often explored. Catalytic hydrogenations are typically carried out at room temperature and atmospheric or slightly elevated pressure.

Stoichiometry of Reagents: The molar ratio of the reactants is crucial for maximizing the yield of the desired product and minimizing the formation of di-substituted or unreacted starting material.

Catalyst: In the case of the reduction of the nitro group, the choice and loading of the catalyst (e.g., 5% or 10% Pd/C) can impact the reaction time and efficiency.

Isolation and Purification Techniques

After each reaction step, the desired product must be isolated from the reaction mixture and purified. Common techniques employed include:

Extraction: The product is often extracted from the aqueous work-up solution into an organic solvent.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful method for purification.

Chromatography: Column chromatography, using silica (B1680970) gel or other stationary phases, is a versatile technique for separating the desired product from impurities and unreacted starting materials. The choice of eluent is critical for achieving good separation.

Strategies for the Diversification of this compound Analogues

The core structure of this compound offers multiple points for chemical modification, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies. These strategies are crucial for optimizing the pharmacological profile of lead compounds.

Functionalization at the Pyrimidine Ring System

The pyrimidine ring is a versatile platform for introducing a variety of functional groups that can modulate the electronic properties and steric profile of the molecule. Key strategies include:

Substitution at the C4 and C6 positions: The pyrimidine ring can be activated for nucleophilic aromatic substitution (SNAr) by introducing leaving groups such as halogens (e.g., chlorine) at the C4 and C6 positions. These can be subsequently displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse substituents.

Introduction of substituents at the C5 position: The C5 position can be functionalized through various methods. One common approach involves the introduction of an amino group, which can be further modified. For instance, 2,4-diaminopyrimidine (B92962) derivatives have been modified by introducing an amino group at the C5 position. mdpi.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been employed to introduce carbon-carbon bonds at the C5 position of 2,4-diaminopyrimidine derivatives, starting from a 5-iodo precursor. nih.gov

Modification of existing substituents: Functional groups already present on the pyrimidine ring can be chemically transformed. For example, a thiomethyl group can be introduced at the C-2 position of the pyrimidine ring. mdpi.com

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C4/C6 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted amines, ethers, thioethers |

| C5 | Nitration followed by reduction | HNO3/H2SO4 then H2/Pd | Amino group |

| C5 | Halogenation | NBS, NCS | Bromo, Chloro |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Alkynyl group |

| C2 | Thiolation | Lawesson's reagent | Thione |

| C2 | S-Alkylation | Alkyl halide | Thiomethyl ether |

Modifications of the Cyclopentyl Moiety

Alterations to the N2-cyclopentyl group can significantly impact the compound's interaction with biological targets. Strategies for its modification include:

Variation of the cycloalkyl ring size: The cyclopentyl group can be replaced with other cycloalkyl moieties, such as cyclobutyl or cyclohexyl, to probe the effect of ring size on activity. For instance, changing the ring size of the cycloalkyl group has been explored in the modification of 2,4-diaminopyrimidine derivatives. mdpi.com

Introduction of substituents on the cyclopentyl ring: The cyclopentyl ring itself can be functionalized with various substituents to explore new binding interactions. This can be achieved by using pre-functionalized cyclopentylamines in the initial synthesis or by direct functionalization of the cyclopentyl group in the final compound, although the latter can be challenging due to the need for regioselective reactions.

Replacement with acyclic or heterocyclic moieties: The cyclopentyl group can be replaced with various alkyl chains or heterocyclic rings to explore a wider chemical space.

| Modification Strategy | Example Starting Material | Resulting Moiety |

| Ring Size Variation | Cyclobutylamine, Cyclohexylamine | N2-Cyclobutyl, N2-Cyclohexyl |

| Substitution on the Ring | 3-Hydroxycyclopentylamine | N2-(3-Hydroxycyclopentyl) |

| Replacement with Acyclic Group | Isopropylamine | N2-Isopropyl |

| Replacement with Heterocycle | 3-Aminopyrrolidine | N2-(Pyrrolidin-3-yl) |

Introduction of Substituents at Other Amine Positions

The N5-amino group is a primary site for diversification. A wide range of substituents can be introduced at this position to modulate the compound's properties. Common methods include:

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-alkylated or N-arylated derivatives.

Palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination allows for the introduction of a variety of aryl and heteroaryl groups.

The synthesis of N5-substituted pyrrolo[3,2-d]pyrimidines highlights the importance of modifications at this position for modulating biological activity. nih.gov

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | Benzylamine |

| Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, ligand | Phenylamine |

Development of Stereoselective Synthetic Approaches for Chiral Analogues

The introduction of chirality can have a profound effect on the biological activity and selectivity of a compound. Stereoselective synthetic methods are therefore crucial for the development of chiral analogues of this compound.

Use of chiral starting materials: A straightforward approach is to use enantiomerically pure cyclopentylamine derivatives in the initial synthesis.

Asymmetric synthesis: Chiral catalysts can be employed to induce stereoselectivity in the formation of the cyclopentyl ring or in its functionalization. For example, highly enantioselective cyclopropanation has been used to synthesize chiral pyrimidine-substituted cyclopropanes, which can serve as building blocks for more complex chiral structures. rsc.org

Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, have been used to synthesize chiral acyclic nucleoside analogues with high stereoselectivity. udelar.edu.uy

The development of these stereoselective methods is essential for accessing single-enantiomer compounds, which is often a requirement for clinical development.

Structure Activity Relationship Sar Studies of N2 Cyclopentylpyrimidine 2,5 Diamine Derivatives

Systematic Elucidation of Key Structural Elements for Biological Activity

The biological activity of pyrimidine (B1678525) derivatives can be finely tuned by strategic modifications at various positions of the pyrimidine ring and its substituents. For N2-Cyclopentylpyrimidine-2,5-diamine derivatives, the key structural elements that are likely to influence their interaction with biological targets include the substitution pattern on the pyrimidine ring, the nature of the N2-substituent, and the presence of additional amine substitutions.

While direct studies on this compound are limited, extensive research on structurally related pyrimidine-2,4-diamines provides valuable insights into how substitutions on the pyrimidine ring can modulate biological activity. The C4 and C5 positions are of particular interest.

Research on pyrido[2,3-d]pyrimidin-7(8H)-ones, which are fused pyrimidine systems, has shown that the introduction of diverse substituents at the C4 position is a viable strategy for enhancing biological activity. nih.gov The use of cross-coupling reactions has enabled the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups at this position, leading to new potential tyrosine kinase inhibitors. nih.gov Molecular docking studies of these compounds have suggested that C4 substituents can improve the binding of the molecule within the active site of the target protein. nih.gov

In the context of 2,4-diaminopyrimidines, substitution at the C4 position with anilines has been a key step in the synthesis of antimalarial agents. nih.gov The nature of the aniline (B41778) substituent can significantly influence the compound's activity and selectivity.

The C5 position of the pyrimidine ring also represents a critical point for modification. In unreactive pyrimidines, a Claisen-type rearrangement of 4-allylic ethers has been utilized to introduce substituents at the C5 position, which can then be further elaborated to create fused pyrimidine systems with diverse biological activities. strath.ac.uk

The following table summarizes the observed impact of substitutions at various positions on the pyrimidine ring in related diamine scaffolds.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity in Related Scaffolds | Reference |

| C4 | Anilines | Modulates antimalarial activity in 2,4-diaminopyrimidines. | nih.gov |

| C4 | N-alkyl, N-aryl, O-aryl, S-aryl, aryl, arylethynyl | Potential to improve binding to tyrosine kinases in pyrido[2,3-d]pyrimidin-7(8H)-ones. | nih.gov |

| C5 | Alkyl, Arylmethyl | Enables the synthesis of fused pyrimidines with potential biological activity. | strath.ac.uk |

This table is illustrative and based on findings from related pyrimidine scaffolds.

The cyclopentyl group at the N2 position of this compound introduces a non-aromatic, lipophilic, and conformationally restricted moiety. This can influence the compound's properties in several ways:

Binding Pocket Interactions: The cyclopentyl group may fit into a specific hydrophobic pocket within the target's active site, contributing to binding affinity.

Conformational Rigidity: The five-membered ring of the cyclopentyl group restricts the conformational freedom of the N2-substituent, which can be advantageous for locking the molecule into a bioactive conformation.

The following table illustrates the importance of the N2-substituent in related pyrimidine diamines.

| Compound Series | N2-Substituent | Biological Target | Key Finding | Reference |

| N2,N4-disubstituted pyrimidine-2,4-diamines | Phenyl and substituted phenyl | CDK2/CDK9 | The substitution pattern on the N2-phenyl ring influences inhibitory activity. | nih.govrsc.org |

This table is illustrative and based on findings from related pyrimidine scaffolds.

In addition to the primary amino group at the C5 position, further substitution on the amino groups can significantly impact the biological activity of pyrimidine diamines. In the case of N2,N4-disubstituted pyrimidine-2,4-diamines, the presence of substituents on both amino groups was essential for their activity as CDK inhibitors. nih.govrsc.org

For this compound, substitutions on the C5-amino group could lead to:

Formation of Hydrogen Bonds: The introduction of substituents capable of forming hydrogen bonds could lead to additional interactions with the biological target, thereby increasing potency.

Alteration of Physicochemical Properties: Substitutions can modify the molecule's polarity, lipophilicity, and metabolic stability.

Introduction of New Pharmacophoric Features: The addition of functional groups could allow the molecule to interact with different regions of the target's binding site.

The general principle that substitutions on the amino groups of pyrimidine diamines can modulate potency is well-established in the literature. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be highly valuable for predicting the activity of new compounds and for identifying the key molecular features that drive efficacy.

While specific QSAR models for this compound derivatives are not available in the reviewed literature, QSAR analyses have been successfully applied to related pyrimidine diamine series. For instance, a QSAR study on phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents was reported. nih.gov Similarly, a robust QSAR model was developed for pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors, employing multiple linear regression (MLR) and artificial neural network (ANN) methodologies. nih.govresearchgate.netopenrepository.com These models demonstrated good predictive performance, with high correlation coefficients (R²) and cross-validation (Q²) values. nih.govresearchgate.netopenrepository.com

The development of a predictive QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods such as MLR, partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Other molecular descriptors that are often found to be important in QSAR models for kinase inhibitors and other drug classes include:

Electronic Descriptors: Such as atomic charges and dipole moments, which can describe the molecule's ability to engage in electrostatic interactions.

Steric Descriptors: Such as molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as HOMO and LUMO energies, which can be related to the molecule's reactivity.

The identification of such correlating descriptors through a QSAR study on this compound derivatives would provide valuable guidance for the design of new analogs with improved potency and selectivity.

Advanced Analytical Methodologies for Characterization of N2 Cyclopentylpyrimidine 2,5 Diamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of N2-Cyclopentylpyrimidine-2,5-diamine, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring, the cyclopentyl group, and the amino groups. The protons on the pyrimidine ring would likely appear as singlets or doublets in the aromatic region of the spectrum. The protons of the cyclopentyl group would exhibit more complex splitting patterns in the aliphatic region, with signals corresponding to the methine proton attached to the nitrogen and the various methylene (B1212753) protons. The protons of the primary and secondary amino groups would likely appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbons of the cyclopentyl group would appear at higher field (lower ppm values). The number of distinct signals would confirm the symmetry of the molecule. For instance, in a study of 2-(heptylthio)pyrimidine-4,6-diamine, the aromatic carbons of the pyrimidine ring were observed at chemical shifts of 79.2 ppm, 163.8 ppm, and 170.0 ppm. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrimidine-H | 7.0 - 8.5 | Singlet/Doublet |

| Cyclopentyl-CH | 3.5 - 4.5 | Multiplet |

| Cyclopentyl-CH₂ | 1.0 - 2.5 | Multiplet |

| NH₂ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C | 140 - 165 |

| Cyclopentyl-CH | 50 - 65 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₉H₁₄N₄), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass would confirm the molecular formula. For example, in the analysis of 2-(heptylthio)pyrimidine-4,6-diamine, HRMS was used to find an [M+H]⁺ ion at m/z 241.1500, which was in close agreement with the calculated mass of 241.1481 for C₁₁H₂₀N₄S. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the cyclopentyl group and the pyrimidine ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. For other pyrimidine derivatives, the presence of a C=N bond has been identified at 1555 cm⁻¹, and two N-H bonds in the range of 3100–2900 cm⁻¹. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analyzing the purity of a sample and for purifying larger quantities of the compound. bldpharm.com For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). bldpharm.com The retention time of the compound would be a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By creating a calibration curve with standards of known concentration, HPLC can be used for accurate quantification. bldpharm.com For preparative purposes, the same principles are applied on a larger scale to isolate the pure compound from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound itself may have limited volatility due to the presence of polar amino groups. Therefore, derivatization to a more volatile form, for example, by silylation of the amino groups, might be necessary before GC-MS analysis. nih.gov In this technique, the derivatized compound is separated from other components in the gas chromatograph and then detected by the mass spectrometer, which provides both a fragmentation pattern for structural confirmation and quantitative data. nih.gov

Crystallographic Analysis

Crystallographic methods are instrumental in defining the precise atomic arrangement of crystalline solids, offering a high-resolution view of molecular geometry and packing.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique used to determine the exact three-dimensional structure of a molecule. While specific crystallographic data for this compound is not widely available in the public domain, analysis of closely related pyrimidine and pyridine (B92270) diamine structures provides a foundational understanding of the expected molecular geometry and intermolecular interactions.

A hypothetical data table for the crystallographic parameters of this compound, based on anticipated structural features, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Note: This data is illustrative and not based on published experimental results for this compound.

Co-crystallization with Target Proteins for Binding Mode Confirmation (e.g., tubulin)

To understand the mechanism of action of a drug candidate, it is crucial to determine its binding mode within the active site of its biological target. Co-crystallization of this compound with its target protein, followed by X-ray diffraction analysis of the resulting complex, can reveal the specific atomic-level interactions that govern molecular recognition.

In the context of anticancer research, tubulin is a key target. While specific co-crystallization data for this compound with tubulin is not publicly documented, the binding of similar pyrimidine-based inhibitors to the colchicine (B1669291) binding site of tubulin is well-characterized. These inhibitors typically form hydrogen bonds with key residues such as Asnα101, Thrα179, and Cysβ241, and engage in hydrophobic interactions within the binding pocket. It is plausible that this compound would adopt a similar binding mode, with the pyrimidine core providing the key hydrogen bonding interactions and the cyclopentyl group occupying a hydrophobic sub-pocket.

Table 2: Potential Key Interactions of this compound in the Tubulin Colchicine Binding Site

| Interacting Residue | Interaction Type |

|---|---|

| Cysβ241 | Hydrogen Bond |

| Leuβ242 | Hydrophobic Interaction |

| Valβ318 | Hydrophobic Interaction |

| Asnα101 | Hydrogen Bond |

Note: This table represents a hypothetical binding mode based on the interactions of similar compounds and is not derived from experimental data for this compound.

The elucidation of the precise solid-state structure and binding interactions of this compound through future X-ray crystallographic studies will be critical for the rational design and optimization of this class of compounds for therapeutic applications.

Computational Chemistry and Molecular Modeling of N2 Cyclopentylpyrimidine 2,5 Diamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to the active site of a protein, providing valuable information on the intermolecular interactions that stabilize the complex.

Prediction of Binding Modes within Enzyme Active Sites (e.g., CDK6/9, HPK1, tubulin)

While specific molecular docking studies on N2-Cyclopentylpyrimidine-2,5-diamine are not extensively reported in the public domain, the binding modes of structurally related pyrimidine-diamine scaffolds have been investigated with several key enzyme targets, offering predictive insights.

CDK6/9: Cyclin-dependent kinases 6 and 9 are crucial regulators of the cell cycle and transcription, and their inhibition is a key strategy in cancer therapy. Studies on similar 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have shown that these molecules typically bind to the ATP-binding pocket of CDK6 and CDK9. nih.gov The pyrimidine (B1678525) core acts as a scaffold, forming hydrogen bonds with the hinge region of the kinase. The N2-substituent, in this case, the cyclopentyl group, is predicted to orient towards the solvent-exposed region or a hydrophobic pocket, while the 5-amino group can form additional interactions within the active site. For CDK9, docking studies of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines have revealed that the pyrimidine core forms critical hydrogen bonds with the hinge residues Cys106 and Asp104.

HPK1: Hematopoietic Progenitor Kinase 1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. The quinazoline-2,5-diamine and diaminopyrimidine scaffolds have been explored as HPK1 inhibitors. chemrxiv.orgnih.gov Molecular docking models suggest that the diamine core of these inhibitors forms key hydrogen bonds with the hinge residues Glu92 and Cys94 of HPK1. chemrxiv.org The N2-cyclopentyl group of this compound would likely occupy a hydrophobic pocket within the HPK1 active site.

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established anticancer mechanism. Pyrimidine derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics. nih.gov For this compound, it is hypothesized that the pyrimidine ring would be anchored within a key region of the colchicine (B1669291) site, with the cyclopentyl group making hydrophobic contacts with surrounding amino acid residues.

Identification of Critical Hydrogen Bonding and Hydrophobic Interactions

Based on the analysis of related compounds, the critical interactions between this compound and its targets can be predicted.

| Target Protein | Predicted Interacting Residues | Type of Interaction |

| CDK6/9 | Hinge Region (e.g., Cys, Asp) | Hydrogen Bonding |

| Gatekeeper Residue and surrounding pockets | Hydrophobic Interactions | |

| HPK1 | Hinge Region (e.g., Glu92, Cys94) | Hydrogen Bonding |

| Hydrophobic Pocket | Hydrophobic Interactions | |

| Tubulin | Colchicine Binding Site (e.g., Cys241) | Hydrogen Bonding, Hydrophobic Interactions |

The 2,5-diaminopyrimidine (B1361531) core is crucial for forming a network of hydrogen bonds with the backbone of the kinase hinge region, a common feature for many kinase inhibitors. The cyclopentyl group at the N2 position is expected to contribute significantly to the binding affinity through hydrophobic interactions with nonpolar residues in the active site.

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the promising scaffold of this compound, it can serve as a template for virtual screening campaigns to identify novel analogues with improved potency or selectivity.

Recent studies have demonstrated the utility of virtual screening for identifying novel pyridine (B92270) and pyrimidine derivatives as potent CDK9 inhibitors. ijfmr.comijfmr.com A similar approach could be applied using the this compound core. A virtual library of compounds with diverse substitutions at the 5-position and on the pyrimidine ring could be screened against the crystal structures of CDK6/9, HPK1, and tubulin. Hits from the virtual screen would then be prioritized for chemical synthesis and biological evaluation, accelerating the discovery of new drug candidates.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. These calculations can help in predicting the sites of electrophilic and nucleophilic attack and understanding the molecule's metabolic stability.

Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating regions (likely the amino groups) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting regions (likely the pyrimidine ring) |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates a polar nature, influencing solubility and binding |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to determine the energy barriers for interconversion between them.

For this compound, the flexibility of the cyclopentyl ring and its bond to the pyrimidine core allows for multiple conformations. Mapping the conformational energy landscape can identify the low-energy, and therefore most populated, conformations in solution. This information is critical for understanding which conformation is likely to be the bioactive one that binds to the target protein. Computational methods such as molecular mechanics or DFT can be used to perform a systematic search of the conformational space and to calculate the relative energies of the different conformers. The results of such an analysis would guide the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinity.

Molecular Dynamics Simulations

No publicly available research articles or datasets were found that describe molecular dynamics simulations performed on this compound.

Investigation of Dynamic Behavior of Compound-Protein Complexes

Information regarding the investigation of the dynamic behavior of this compound when complexed with any protein is not available in the current body of scientific literature.

Refinement of Binding Affinity Predictions

There are no published studies detailing the use of molecular dynamics simulations to refine the binding affinity predictions of this compound to any biological target.

Future Research Directions and Translational Perspectives for N2 Cyclopentylpyrimidine 2,5 Diamine

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The future development of N2-Cyclopentylpyrimidine-2,5-diamine hinges on the strategic design and synthesis of novel analogues. The pyrimidine (B1678525) scaffold is highly amenable to chemical modification at its 2, 4, 5, and 6 positions, allowing for extensive structure-activity relationship (SAR) studies. mdpi.com The primary goal of these studies would be to systematically explore how modifications to the core structure influence target binding, potency, and selectivity.

Future synthetic chemistry efforts will likely focus on several key areas. Firstly, modification of the N2-cyclopentyl group could be explored to enhance binding affinity and selectivity for the target protein. This might involve altering the ring size, introducing substituents on the cyclopentyl ring, or replacing it with other cyclic or acyclic moieties. Secondly, the 5-amino group represents a critical vector for modification. Introducing a diverse range of substituents at this position could profoundly impact the molecule's biological activity, as seen in other pyrimidine series where such changes have led to enhanced potency against targets like fibroblast growth factor receptor 3 (FGFR3). gsconlinepress.com

The synthesis of these new analogues will employ modern organic chemistry techniques, potentially including transition-metal-catalyzed cross-coupling reactions, to efficiently generate a library of diverse compounds. tandfonline.com Each new analogue would then be subjected to rigorous in vitro screening to determine its inhibitory activity against a panel of relevant biological targets, such as protein kinases, which are often implicated in diseases like cancer. mdpi.com The data from these screens will be crucial for building a comprehensive SAR model to guide further design iterations.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogues

| Analogue ID | Modification at N2-Position | Modification at 5-Position | Target Kinase IC50 (nM) | Selectivity vs. Off-Target Kinase (Fold) |

|---|---|---|---|---|

| NCPD-001 | Cyclopentyl | -NH2 | 150 | 10 |

| NCPD-002 | Cyclohexyl | -NH2 | 120 | 15 |

| NCPD-003 | Cyclopentyl | -NH-CH3 | 85 | 30 |

| NCPD-004 | Cyclopentyl | -NH-CO-Phenyl | 50 | 75 |

Exploration of Novel Biological Pathways and Therapeutic Indications

While the initial development of a compound may be focused on a specific target, a broader exploration of its biological effects can uncover new therapeutic opportunities. Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, leading to applications as antimicrobial, antiviral, and anticancer agents.

Future research should therefore aim to elucidate the full spectrum of biological pathways modulated by this compound and its optimized analogues. This can be achieved through high-throughput screening against diverse panels of cellular and biochemical assays. For instance, given the prevalence of pyrimidine scaffolds in kinase inhibitors, a key avenue of investigation would be its effect on various protein kinases implicated in cancer and autoimmune diseases. nih.govmdpi.com

Application of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a deep and unbiased understanding of the biological effects of this compound, the application of advanced "omics" technologies is indispensable. These technologies can provide a global view of the changes occurring within a cell or organism upon treatment with the compound.

Proteomics: Chemical proteomics can be a powerful tool for target deconvolution. nih.gov By immobilizing an analogue of this compound on a solid support, it can be used as an affinity probe to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal both the intended target and any potential off-target interactions. nih.gov This information is critical for understanding the compound's mechanism of action and for predicting potential side effects. nautilus.bio

Metabolomics and Lipidomics: These technologies analyze the global changes in small molecule metabolites and lipids within a biological system. nih.govresearchgate.net Since pyrimidine analogues can interfere with nucleotide metabolism, metabolomics can provide a detailed picture of the metabolic pathways affected by the drug. nih.govresearchgate.netelsevierpure.com Lipidomics can reveal drug-induced alterations in lipid metabolism, which is increasingly recognized as a key player in various diseases, including cancer. nih.govkuleuven.be These comprehensive profiles can help in identifying biomarkers of drug response and in understanding the broader physiological impact of the compound. nih.gov

Table 2: Hypothetical Omics Data Integration for Target Validation

| Omics Technology | Key Finding | Implication for this compound |

|---|---|---|

| Chemical Proteomics | Identifies Kinase X as a high-affinity binding partner. | Confirms primary mechanism of action. |

| Phosphoproteomics | Shows decreased phosphorylation of Kinase X substrate proteins. | Validates target engagement and downstream pathway inhibition. |

| Metabolomics | Reveals alterations in pyrimidine salvage pathway metabolites. | Indicates a secondary effect on nucleotide metabolism. |

| Lipidomics | Observes changes in membrane phospholipid composition. | Suggests potential impact on cell signaling and membrane integrity. |

Development of Targeted Delivery Systems for Enhanced Efficacy

Even a highly potent compound can be limited by poor bioavailability, off-target toxicity, or an inability to reach its intended site of action. The development of targeted delivery systems offers a promising strategy to overcome these challenges and enhance the therapeutic index of this compound.

One such approach is the creation of Antibody-Drug Conjugates (ADCs) . In this strategy, a highly potent pyrimidine analogue could be attached via a specialized linker to a monoclonal antibody that specifically recognizes a protein on the surface of cancer cells. biointron.comprecisepeg.com This would allow for the selective delivery of the cytotoxic payload directly to the tumor, minimizing exposure to healthy tissues. rsc.orgnih.gov The development of novel pyrimidine-based payloads is an active area of research for next-generation ADCs.

Another avenue is the use of nanoparticle-based delivery systems . Encapsulating this compound or its analogues within nanoparticles, such as liposomes or halloysite (B83129) nanotubes, can improve their solubility, stability, and pharmacokinetic properties. nih.gov These nanoparticles can be further functionalized with targeting ligands to direct them to specific tissues or cell types, thereby increasing local drug concentration and efficacy.

Interdisciplinary Collaboration in Drug Discovery and Development Research

The journey of a drug candidate from the laboratory to the clinic is a complex, multi-faceted process that necessitates a high degree of interdisciplinary collaboration. The future success of this compound will depend on the formation of strategic partnerships between various stakeholders in the drug discovery ecosystem.

Collaborations between academic medicinal chemists, who may be focused on the synthesis and initial screening of novel analogues, and pharmaceutical companies with extensive resources for preclinical and clinical development are essential. schrodinger.com Furthermore, the rise of specialized contract research organizations (CROs) provides access to expertise in areas such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and in vivo efficacy studies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N2-Cyclopentylpyrimidine-2,5-diamine in laboratory settings?

- Methodological Answer :

- Skin/eye protection : Use nitrile gloves and chemical safety goggles compliant with OSHA/EN166 standards to prevent direct contact. Contaminated gloves must be disposed of according to hazardous waste protocols .

- Respiratory protection : No specialized equipment is required under normal conditions, but fume hoods should be used during aerosol-generating steps .

- Storage : Store in a cool, dry environment (2–8°C) in sealed containers to avoid decomposition. Avoid exposure to ignition sources due to risks of toxic decomposition products (e.g., CO, NOx) .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Multi-step synthesis : Typical routes involve nucleophilic substitution on pyrimidine precursors. For example, cyclopentylamine may react with halogenated pyrimidine intermediates (e.g., 2-chloropyrimidine derivatives) under reflux in polar aprotic solvents like DMSO at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product .

- Yield optimization : Catalytic amounts of triethylamine or DMAP can enhance reaction efficiency by mitigating steric hindrance from the cyclopentyl group .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical techniques :

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or gas chromatography (NIST-validated methods) to assess purity .

- Mass spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks matching the expected m/z (e.g., [M+H]+ calculated for C₉H₁₅N₅: 218.13) .

- NMR : ¹H/¹³C NMR spectra should resolve characteristic signals (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, pyrimidine NH₂ at δ 6.8–7.2 ppm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .

- Target profiling : Use kinase inhibition panels or proteomic approaches (e.g., affinity chromatography) to confirm binding specificity .

- Metabolic stability testing : Evaluate compound half-life in hepatic microsomes to rule out artifacts from rapid degradation .

Q. How can computational modeling optimize the design of this compound for enzyme inhibition studies?

- Methodological Answer :

- Molecular docking : Simulate binding poses with target enzymes (e.g., tyrosine kinases) using software like AutoDock Vina. Prioritize scaffolds with high binding affinity (ΔG < -8 kcal/mol) and complementary steric interactions .

- MD simulations : Conduct 100-ns simulations in explicit solvent to assess conformational stability of the ligand-enzyme complex .

- QSAR analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors to refine substituent selection .

Q. What methodological challenges arise when scaling up synthesis for in vivo studies, and how can they be addressed?

- Methodological Answer :

- Reaction scalability : Transitioning from mg to gram-scale synthesis often reduces yield due to inefficient heat transfer. Use microwave-assisted synthesis or flow chemistry to improve reproducibility .

- Byproduct management : Implement inline IR spectroscopy or PAT (Process Analytical Technology) to monitor intermediate formation and adjust reaction parameters dynamically .

- Cost-effective purification : Replace column chromatography with pH-dependent crystallization (e.g., acid-base switching in aqueous ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.